molecular formula C5H6ClF3O B3100220 2-Methyl-4,4,4-trifluorobutyryl chloride CAS No. 136564-78-8

2-Methyl-4,4,4-trifluorobutyryl chloride

Cat. No.: B3100220
CAS No.: 136564-78-8
M. Wt: 174.55 g/mol
InChI Key: KJGTUKSHPIVAPB-UHFFFAOYSA-N
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Description

2-Methyl-4,4,4-trifluorobutyryl chloride: is an organic compound with the molecular formula C5H6ClF3O and a molecular weight of 174.55 g/mol . It is also known by its IUPAC name, 4,4,4-trifluoro-2-methylbutanoyl chloride . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,4,4-trifluorobutyryl chloride typically involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with thionyl chloride (SOCl2) . The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:

C5H7F3O2+SOCl2C5H6ClF3O+SO2+HCl\text{C5H7F3O2} + \text{SOCl2} \rightarrow \text{C5H6ClF3O} + \text{SO2} + \text{HCl} C5H7F3O2+SOCl2→C5H6ClF3O+SO2+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4,4,4-trifluorobutyryl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-4,4,4-trifluorobutyric acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.

    Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Alcohols: Formed by reduction.

Scientific Research Applications

2-Methyl-4,4,4-trifluorobutyryl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4,4,4-trifluorobutyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where it transfers the acyl group to nucleophiles, forming new bonds and functional groups.

Comparison with Similar Compounds

    4,4,4-Trifluorobutyryl chloride: Similar structure but lacks the methyl group at the 2-position.

    2-Methyl-3,3,3-trifluoropropionyl chloride: Similar structure but with a shorter carbon chain.

Uniqueness: 2-Methyl-4,4,4-trifluorobutyryl chloride is unique due to the presence of both a trifluoromethyl group and a methyl group, which imparts distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.

Properties

IUPAC Name

4,4,4-trifluoro-2-methylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c1-3(4(6)10)2-5(7,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGTUKSHPIVAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 2-methyl-4,4,4-trifluorobutyric acid (172 g) in methylene chloride (150 mL) and N,N-dimethylformamide (3.5 mL) at 0° C., under nitrogen was added (dropwise) oxalyl chloride (125 mL). The mixture was allowed to warm to ambient temperature and stirred for 16 hours. After distillation of the solvent, distillation using a concentric tube distillation column (40 cm×15 mm) afforded 2-methyl-4,4,4-trifluorobutyryl chloride (about 99% purity, 79.87 g, 42%); bp 115.0°-116.0° C. (at atmospheric pressure, measured at room temperature as 763.27 mm Hg); GLC: tR =5.04 min; MS(CI): 139 (M+H-HCl).
Quantity
172 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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